4-Piperidinocyclohexyl p-nitrobenzoate
Description
4-Piperidinocyclohexyl p-nitrobenzoate is a synthetic ester derivative of p-nitrobenzoic acid, characterized by a cyclohexyl group substituted with a piperidine ring at the 4-position. The p-nitrobenzoate moiety is a common structural motif in organic and medicinal chemistry due to its electron-withdrawing nitro group, which enhances electrophilic reactivity and stabilizes intermediates in substitution reactions . These studies provide a foundation for inferring the properties of this compound.
Properties
CAS No. |
1532-14-5 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2 |
InChI Key |
RPEZKQMDZRGSNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Other CAS No. |
1532-14-5 |
Synonyms |
4-Piperidinocyclohexyl p-nitrobenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Reactivity and Solvolysis Kinetics
The solvolysis behavior of p-nitrobenzoate esters is highly dependent on the steric and electronic effects of their substituents. For example:
- trans-6-(Phenylthio)-2-cyclohexenyl p-nitrobenzoate (3b) exhibited a 10-fold acceleration in solvolysis rates compared to its cis isomer due to sulfur participation stabilizing the transition state .
- tert-Butyl p-nitrobenzoate showed lower solvolysis rates, attributed to steric hindrance from the bulky tert-butyl group, which impedes nucleophilic attack .
Table 1: Comparative Solvolysis Rates of p-Nitrobenzoate Esters
However, the piperidine’s nitrogen may participate in intramolecular interactions, altering reactivity pathways .
Table 2: Catalytic Efficiency of Crown Ethers in p-Nitrobenzoate Esterification
| Crown Ether | Relative Rate Constant (k) | Reference |
|---|---|---|
| Oxydimethylenebis(15-crown-5) | 1.00 | |
| Dicyclohexano-18-crown-6 | 0.85 | |
| 18-Crown-6 | 0.72 |
The piperidine moiety in 4-piperidinocyclohexyl p-nitrobenzoate may act as a weak base, facilitating deprotonation steps in its synthesis, though this requires experimental validation.
Table 3: DNA-Binding Affinity of p-Nitrobenzoate Derivatives
| Compound | DNA-Binding Mode | Key Observation | Reference |
|---|---|---|---|
| [Co(H₂O)₄(p-NO₂C₆H₄COO)₂]·2H₂O | Intercalation | Reduced electrophoretic mobility |
The cyclohexyl-piperidine group could modulate lipophilicity, enhancing membrane permeability in biological systems compared to simpler esters like ethyl p-nitrobenzoate .
Structural Analogs and Derivatives
Ethyl 4-nitrobenzoate derivatives (e.g., ethyl 4-nitrocinnamate, ethyl 4-tert-butyl-3-iodobenzoate) exhibit diverse applications, from photolabile protecting groups to intermediates in drug synthesis . The piperidinocyclohexyl variant’s larger size may improve thermal stability but reduce solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
